2-(Pyridin-3-yloxy)ethanamine

Catalog No.
S635265
CAS No.
310880-25-2
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyridin-3-yloxy)ethanamine

CAS Number

310880-25-2

Product Name

2-(Pyridin-3-yloxy)ethanamine

IUPAC Name

2-pyridin-3-yloxyethanamine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5,8H2

InChI Key

WKMLARMIRUVDDF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OCCN

Synonyms

3-(2-aminoethoxy)pyridine

Canonical SMILES

C1=CC(=CN=C1)OCCN

The exact mass of the compound 2-(Pyridin-3-yloxy)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Pyridin-3-yloxy)ethanamine is a bifunctional aliphatic-aromatic building block characterized by a primary amine tethered to a pyridine ring via an ether linkage. In pharmaceutical and agrochemical procurement, this compound is primarily sourced to introduce a basic, hydrogen-bond-accepting motif that enhances aqueous solubility while providing a highly reactive handle for amide coupling, reductive amination, or urea formation [1]. Unlike standard alkylamines or purely carbocyclic analogs, the 3-pyridyl ether scaffold specifically balances lipophilicity and metabolic stability, making it a critical precursor for late-stage functionalization in drug discovery and advanced materials synthesis [2].

Research Fit

1
Primary amine handle enables acylation, reductive amination, sulfonylation for focused library synthesis.
2
Reported nAChR binding supports α4β2 target engagement studies and pharmacological probe development.
3
Scaffold for SAR exploration of pyridyl ether nAChR ligands; used to generate analogs spanning wide affinity ranges.

Substituting 2-(Pyridin-3-yloxy)ethanamine with its structural isomers or carbon-linked analogs introduces severe synthetic and performance liabilities. The 2-isomer, 2-(pyridin-2-yloxy)ethanamine, is highly susceptible to acidic hydrolysis, readily cleaving to form 2-pyridone during standard Boc-deprotection or acidic workups [1]. Conversely, substituting the ether linkage with a carbon chain, such as in 3-(2-aminoethyl)pyridine, eliminates the ether oxygen's hydrogen-bond-accepting capability and significantly increases the compound's lipophilicity (LogP), which can derail the solubility profile of the final formulated product [2]. Procurement must strictly specify the 3-yloxy isomer to ensure both chemical stability during multi-step synthesis and the desired physicochemical properties in the end-product.

Substitution Risk

Primary amine scaffold
Enables multi-route derivatization and reported nAChR affinity.
N-alkylated analogs
May reduce binding affinity and drastically alter subtype selectivity (e.g., α7).
Tertiary amines block further N-functionalization, limiting synthetic utility.
3-Pyridyl ether isomer
Preferred substitution pattern for consistent nAChR pharmacophore.
2-Pyridyl positional isomer
Expected shift in hydrogen bonding geometry may alter target engagement.
Positional isomerism can impact both binding and downstream synthetic paths.

Acidic Hydrolysis Resistance for Downstream Processability

During multi-step synthesis, building blocks must withstand harsh deprotection conditions. 2-(Pyridin-3-yloxy)ethanamine demonstrates near-complete stability under standard acidic conditions, whereas the 2-isomer degrades rapidly .

Evidence DimensionHalf-life (t1/2) in 1M HCl at 80 °C
Target Compound Data>120 hours (no detectable cleavage to 3-pyridone)
Comparator Or Baseline2-(Pyridin-2-yloxy)ethanamine: <4 hours (rapid cleavage to 2-pyridone)
Quantified Difference>30-fold increase in hydrolytic half-life
Conditions1M HCl aqueous solution, 80 °C, monitored via HPLC-UV

Enables the use of strong acids for downstream protecting group removal (e.g., Boc, tBu) without destroying the linker, reducing process waste and improving overall yield.

nAChR binding affinity
Cross-study review
Ki 26 nM vs N-methyl analog Ki 35 nM
~1.35-fold higher reported affinity
Supports SAR starting point review; primary amine may retain higher α4β2 binding.
Non-identical assay formats; cross-study comparison.

Resistance to Nucleophilic Aromatic Substitution (SNAr)

In complex library synthesis involving strong nucleophiles, the position of the ether linkage on the pyridine ring dictates stability. The 3-position is electronically deactivated toward SNAr compared to the 4-position, ensuring the ether bond remains intact during subsequent amine functionalizations [1].

Evidence DimensionEther cleavage via SNAr displacement
Target Compound Data<1% cleavage
Comparator Or Baseline2-(Pyridin-4-yloxy)ethanamine: 18-25% cleavage
Quantified DifferenceUp to 25-fold reduction in off-target ether displacement
ConditionsReaction with secondary amines (e.g., morpholine), 100 °C, 24 hours in DMF

Prevents linker degradation during late-stage diversification with nucleophiles, ensuring high purity and reproducibility in automated library synthesis.

α7 subtype selectivity
Class-level inference
α4β2 Ki 26 nM vs N-Et,N-Me α7 Ki >10,000 nM
>380-fold difference in reported subtype engagement
Bulkier N-alkyl groups may drastically shift α7 interaction; primary amine provides broader subtype context.
Parent α7 data not directly reported; inferential comparison.

Lipophilicity Reduction for Formulation Compatibility

For applications requiring high aqueous solubility, replacing a carbon linker or a phenyl ring with a 3-pyridyl ether significantly improves the physicochemical profile. The combination of the basic pyridine nitrogen and the ether oxygen lowers the partition coefficient dramatically compared to carbocyclic or alkyl-linked analogs [1].

Evidence DimensionCalculated Partition Coefficient (cLogP) of the core motif
Target Compound DatacLogP ≈ 0.45
Comparator Or Baseline2-Phenoxyethanamine (cLogP ≈ 1.60) and 3-(2-Aminoethyl)pyridine (cLogP ≈ 0.95)
Quantified Difference0.5 to 1.15 log unit reduction in lipophilicity
ConditionsStandard predictive models (e.g., ALOGPS) and experimental shake-flask validation at pH 7.4

Procuring this specific ether-linked pyridine scaffold directly enhances the aqueous solubility of the final synthesized compounds, reducing formulation bottlenecks.

Synthetic versatility
Class-level inference
≥4 derivatization routes vs Tertiary amine dead-end
Acylation, reductive amination, sulfonylation, urea formation possible
Primary amine is a versatile intermediate for library synthesis; N,N-dimethyl analog is a terminal compound.
Qualitative difference; no further N-functionalization possible on tertiary amine.

Inductive Modulation of Pyridine Basicity

The presence of the electronegative oxygen atom at the 3-position exerts an inductive electron-withdrawing effect on the pyridine ring, lowering its basicity compared to strictly alkyl-linked analogs. This subtle pKa shift is critical for optimizing target residence time and minimizing off-target toxicity [1].

Evidence DimensionpKa of the pyridine nitrogen
Target Compound DatapKa ≈ 4.8
Comparator Or Baseline3-(2-Aminoethyl)pyridine: pKa ≈ 5.5
Quantified Difference0.7 unit reduction in pyridine basicity
ConditionsPotentiometric titration in aqueous solution at 25 °C

Allows medicinal chemists to fine-tune the ionization state of the molecule at physiological pH, often reducing hERG liabilities associated with highly basic amines.

Physicochemical profile
Supporting evidence
HBD 1, LogP 0.1 vs N,N-dimethyl HBD 0, LogP ~1.5
Hydrogen bond donor capacity differs
May differentiate target interactions and CNS-like property review; HBD loss in fully alkylated analogs.
Computed properties; no head-to-head PK data.

Kinase Inhibitor Library Synthesis

Due to its high hydrolytic stability and favorable cLogP profile (as detailed in Section 3), this compound is heavily procured as a solubilizing side-chain in the synthesis of kinase inhibitors. The primary amine efficiently couples to hinge-binding heterocyclic cores via amide or urea bonds, while the 3-pyridyl ether remains exposed to the solvent, enhancing the overall aqueous solubility of the drug candidate without risking linker cleavage during acidic deprotection steps[1].

Development of Agrochemical Active Ingredients

In the formulation of systemic fungicides and herbicides, replacing traditional phenoxy linkers with the 3-pyridyl ether motif reduces lipophilicity and modulates basicity. This structural change, driven by the compound's specific pKa and LogP advantages, improves phloem mobility and systemic distribution within the plant, making it a preferred building block for next-generation agrochemicals [2].

Synthesis of Rigidified PROTAC Linkers

The resistance of the 3-position ether to nucleophilic aromatic substitution (SNAr) allows this compound to be utilized in the multi-step construction of bifunctional degraders (PROTACs). It serves as a rigid, polar node within complex linker architectures, maintaining chemical integrity even when downstream steps require harsh nucleophilic conditions to attach E3 ligase ligands [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
nAChR ligand library synthesis
Primary amine derivatization handle
Library scope and SAR endpoints
α4β2 target engagement studies
Reported binding affinity for α4β2
Binding assay reproducibility, subtype context
Bivalent nAChR ligand design
Selective alkylation capacity
Dimeric ligand pharmacology context
nAChR subtype selectivity profiling
Subtype selectivity SAR baseline
α4β2/α7 selectivity panel validation

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(Pyridin-3-yloxy)ethanamine

Explore Compound Types